

# Commercial availability and suppliers of 5-Bromo-2-(pyrrolidin-2-yl)pyridine

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## Compound of Interest

Compound Name: 5-Bromo-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B1375457

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An In-Depth Technical Guide to **5-Bromo-2-(pyrrolidin-2-yl)pyridine** for Advanced Research and Development

## Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **5-Bromo-2-(pyrrolidin-2-yl)pyridine**, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and synthetic chemistry. We will explore its chemical properties, commercial availability, synthetic pathways, and applications, offering field-proven insights into its use as a strategic intermediate.

## Compound Overview and Strategic Importance

**5-Bromo-2-(pyrrolidin-2-yl)pyridine** (CAS No. 886365-48-6) is a bifunctional organic compound featuring a pyridine ring substituted with both a bromine atom and a pyrrolidine moiety.<sup>[1][2][3]</sup> This unique arrangement of functional groups makes it a highly valuable scaffold in medicinal chemistry.

- **The Pyridine Ring:** A six-membered nitrogen-containing heterocycle, the pyridine core is a common feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for benzene rings.<sup>[4]</sup>

- **The Bromine Atom:** Positioned at the 5-position, the bromine atom serves as a versatile synthetic handle. It is primed for a wide array of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.<sup>[5]</sup> This is a cornerstone of modern synthetic strategy for building molecular complexity.<sup>[6]</sup>
- **The Pyrrolidine Moiety:** The pyrrolidine ring is a saturated five-membered N-heterocycle and a privileged structure found in a vast number of natural products and bioactive molecules.<sup>[7]</sup> Its presence can impart favorable physicochemical properties, such as increased aqueous solubility and improved pharmacokinetic profiles.

The combination of these features in a single molecule provides a robust platform for the rapid generation of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery programs.

## Physicochemical Properties

Property	Value	Source
CAS Number	886365-48-6	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	<sup>[1]</sup> <sup>[2]</sup> <sup>[3]</sup>
Molecular Weight	227.10 g/mol	<sup>[1]</sup> <sup>[2]</sup> <sup>[8]</sup>
Boiling Point	~298 °C	<sup>[3]</sup> <sup>[8]</sup>
Density	~1.434 g/cm <sup>3</sup>	<sup>[3]</sup> <sup>[8]</sup>
Flash Point	~134 °C	<sup>[3]</sup> <sup>[8]</sup>
pKa	8.66 ± 0.10 (Predicted)	<sup>[3]</sup>
Storage	2-8°C, under inert atmosphere	<sup>[1]</sup>

## Commercial Availability and Procurement

**5-Bromo-2-(pyrrolidin-2-yl)pyridine** is available from several specialized chemical suppliers, typically for research and development purposes. It is crucial to distinguish this compound (pyrrolidin-2-yl, CAS 886365-48-6) from its isomer, 5-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS

210963-93-2), where the pyridine is attached to the nitrogen of the pyrrolidine ring.[9] The latter has different chemical properties and reactivity.

When procuring this reagent, it is often supplied as a free base or as a hydrochloride (HCl) salt. The salt form can offer enhanced stability and easier handling. Purity levels should be confirmed via the supplier's Certificate of Analysis (CoA).

## Select Commercial Suppliers

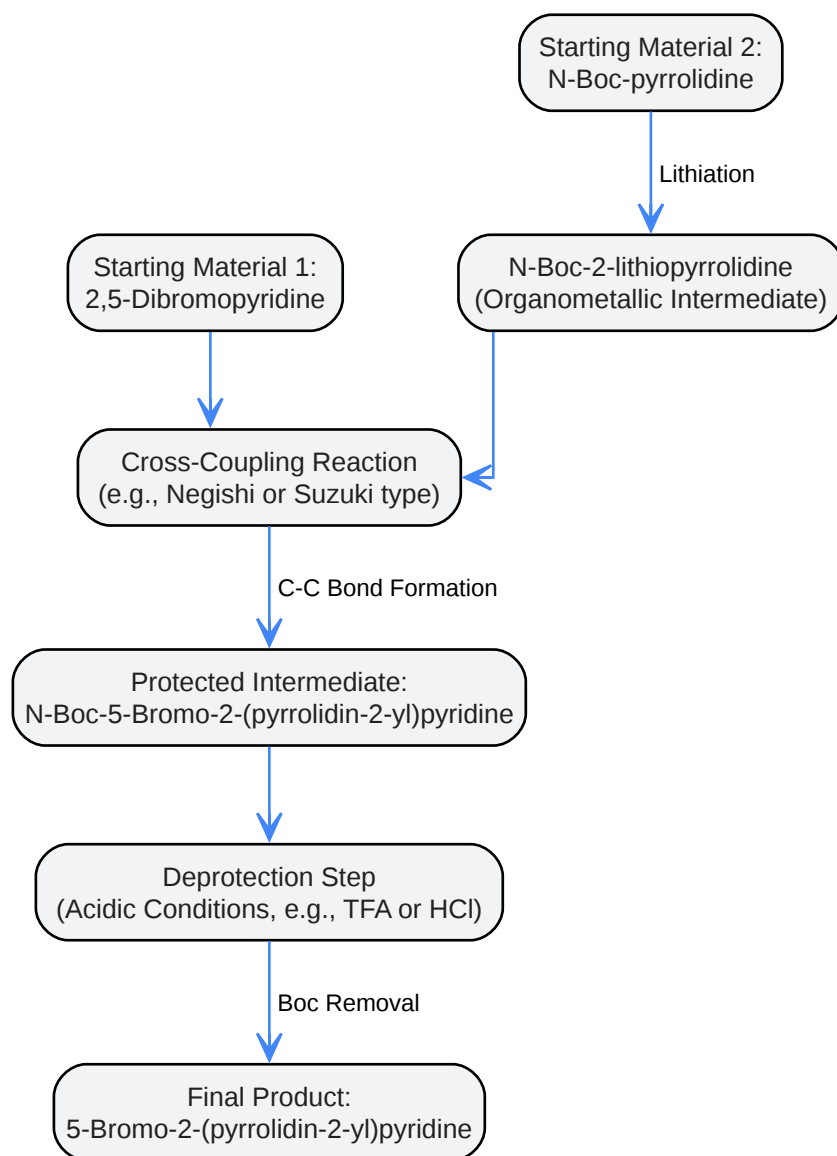
Supplier	Product Name	CAS No.	Molecular Formula	Purity/Form
Fluorochem	5-BROMO-2-(PYRROLIDIN-2-YL)PYRIDINE HCL	886365-48-6	C <sub>9</sub> H <sub>12</sub> BrClN <sub>2</sub>	95.0% (HCl Salt)
BLD Pharm	5-Bromo-2-(pyrrolidin-2-yl)pyridine	886365-48-6	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	Specification Available
Sinfoo Biotech	5-BROMO-2-PYRROLIDIN-2-YL-PYRIDINE	886365-48-6	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	N/A
BenchChem	5-Bromo-2-(pyrrolidin-2-yl)pyridine	886365-48-6	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	Research Grade
AiFChem	5-Bromo-2-(pyrrolidin-2-yl)pyridine	886365-48-6	C <sub>9</sub> H <sub>11</sub> BrN <sub>2</sub>	N/A

## Synthetic Strategies: A Technical Perspective

The synthesis of **5-Bromo-2-(pyrrolidin-2-yl)pyridine** requires a multi-step approach. The core challenge lies in the selective formation of the C-C bond between the C2 position of the pyridine ring and the C2 position of the pyrrolidine ring. A plausible and efficient retrosynthetic analysis points towards a convergent strategy involving a protected pyrrolidine precursor and a di-substituted pyridine.

## Conceptual Synthetic Workflow

A robust method involves the coupling of a suitable organometallic pyrrolidine derivative with 2,5-dibromopyridine, followed by deprotection of the pyrrolidine nitrogen. The choice of protecting group for the pyrrolidine is critical to prevent side reactions and to ensure compatibility with the coupling conditions. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability and facile removal under acidic conditions.



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Caption: Conceptual workflow for the synthesis of **5-Bromo-2-(pyrrolidin-2-yl)pyridine**.

## Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology based on established chemical principles for similar transformations.

### Step 1: Preparation of the N-Boc-2-(tributylstannyl)pyrrolidine

- **Setup:** To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and N-Boc-pyrrolidine.
- **Deprotonation:** Cool the solution to -78 °C in a dry ice/acetone bath. Add sec-butyllithium dropwise over 20 minutes. Stir the resulting solution at -78 °C for 2 hours.
- **Stannylation:** Add tributyltin chloride dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Workup:** Quench the reaction with saturated aqueous NH<sub>4</sub>Cl. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure. Purify the crude product by column chromatography to yield the stannylated intermediate.

### Step 2: Stille Cross-Coupling

- **Setup:** To a Schlenk flask, add 2,5-dibromopyridine, the N-Boc-2-(tributylstannyl)pyrrolidine intermediate, and a palladium catalyst such as Pd(PPh<sub>3</sub>)<sub>4</sub>.
- **Reaction:** Add anhydrous, degassed toluene. Heat the mixture to reflux (approx. 110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or LC-MS.
- **Workup:** Cool the reaction to room temperature. Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify by column chromatography to isolate **N-Boc-5-Bromo-2-(pyrrolidin-2-yl)pyridine**.

### Step 3: Boc Deprotection

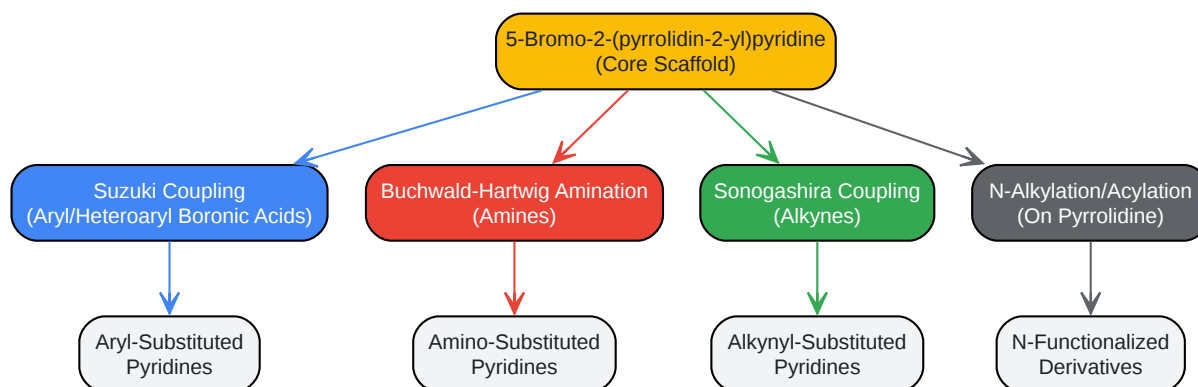
- **Setup:** Dissolve the protected intermediate from Step 2 in dichloromethane (DCM).

- **Cleavage:** Add an excess of trifluoroacetic acid (TFA) or a solution of 4M HCl in dioxane. Stir at room temperature for 2-4 hours.
- **Workup:** Remove the solvent and excess acid under reduced pressure. Basify the residue with aqueous NaHCO<sub>3</sub> or NaOH solution to pH > 10 and extract with DCM or ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield the final product, **5-Bromo-2-(pyrrolidin-2-yl)pyridine**.

## Application in Drug Discovery: A Privileged Scaffold

The true value of **5-Bromo-2-(pyrrolidin-2-yl)pyridine** lies in its application as a versatile building block for creating libraries of drug-like molecules. The bromine atom is a key functional group for diversification, while the secondary amine of the pyrrolidine ring can also be functionalized.

This scaffold is particularly relevant for targeting a wide range of biological systems where pyridine and pyrrolidine motifs are known to confer high binding affinity.<sup>[10]</sup>



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Caption: Diversification of the core scaffold in a drug discovery library synthesis.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling **5-Bromo-2-(pyrrolidin-2-yl)pyridine** and its precursors.

- Hazard Identification: Based on data for structurally related compounds, it is classified as harmful and an irritant.[1][11]
  - Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][12][13]
  - Signal Word: Warning.[1][11]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) to maintain stability. [1][3]
- Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations for hazardous chemical waste.

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use. [13]

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